Cas no 2228048-37-9 (tert-butyl 3-(1R)-1-amino-2-hydroxyethylpiperidine-1-carboxylate)

tert-butyl 3-[(1R)-1-amino-2-hydroxyethyl]piperidine-1-carboxylateは、キラルなピペリジン誘導体であり、有機合成や医薬品中間体として重要な化合物です。その立体特異的な構造((1R)-配置)により、不斉合成や生体活性分子の構築において高い選択性を発揮します。tert-ブトキシカルボニル(Boc)保護基を有するため、アミン部位の選択的な脱保護が可能で、多段階合成に適しています。さらに、ヒドロキシル基とアミン基の両方を備えることから、官能基変換の柔軟性に優れています。高い純度と安定性を兼ね備え、創薬研究や精密化学反応における信頼性の高い試薬として利用されます。

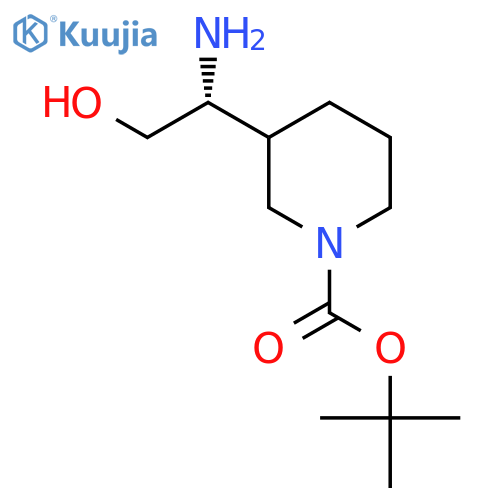

2228048-37-9 structure

商品名:tert-butyl 3-(1R)-1-amino-2-hydroxyethylpiperidine-1-carboxylate

tert-butyl 3-(1R)-1-amino-2-hydroxyethylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-(1R)-1-amino-2-hydroxyethylpiperidine-1-carboxylate

- tert-butyl 3-[(1R)-1-amino-2-hydroxyethyl]piperidine-1-carboxylate

- EN300-1882213

- 2228048-37-9

-

- インチ: 1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-5-9(7-14)10(13)8-15/h9-10,15H,4-8,13H2,1-3H3/t9?,10-/m0/s1

- InChIKey: UVECARAMUAMRTJ-AXDSSHIGSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CCCC([C@H](CO)N)C1)=O

計算された属性

- せいみつぶんしりょう: 244.17869263g/mol

- どういたいしつりょう: 244.17869263g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

tert-butyl 3-(1R)-1-amino-2-hydroxyethylpiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1882213-0.1g |

tert-butyl 3-[(1R)-1-amino-2-hydroxyethyl]piperidine-1-carboxylate |

2228048-37-9 | 0.1g |

$1357.0 | 2023-09-18 | ||

| Enamine | EN300-1882213-10g |

tert-butyl 3-[(1R)-1-amino-2-hydroxyethyl]piperidine-1-carboxylate |

2228048-37-9 | 10g |

$6635.0 | 2023-09-18 | ||

| Enamine | EN300-1882213-0.5g |

tert-butyl 3-[(1R)-1-amino-2-hydroxyethyl]piperidine-1-carboxylate |

2228048-37-9 | 0.5g |

$1482.0 | 2023-09-18 | ||

| Enamine | EN300-1882213-5.0g |

tert-butyl 3-[(1R)-1-amino-2-hydroxyethyl]piperidine-1-carboxylate |

2228048-37-9 | 5g |

$4475.0 | 2023-06-03 | ||

| Enamine | EN300-1882213-1.0g |

tert-butyl 3-[(1R)-1-amino-2-hydroxyethyl]piperidine-1-carboxylate |

2228048-37-9 | 1g |

$1543.0 | 2023-06-03 | ||

| Enamine | EN300-1882213-0.25g |

tert-butyl 3-[(1R)-1-amino-2-hydroxyethyl]piperidine-1-carboxylate |

2228048-37-9 | 0.25g |

$1420.0 | 2023-09-18 | ||

| Enamine | EN300-1882213-2.5g |

tert-butyl 3-[(1R)-1-amino-2-hydroxyethyl]piperidine-1-carboxylate |

2228048-37-9 | 2.5g |

$3025.0 | 2023-09-18 | ||

| Enamine | EN300-1882213-10.0g |

tert-butyl 3-[(1R)-1-amino-2-hydroxyethyl]piperidine-1-carboxylate |

2228048-37-9 | 10g |

$6635.0 | 2023-06-03 | ||

| Enamine | EN300-1882213-5g |

tert-butyl 3-[(1R)-1-amino-2-hydroxyethyl]piperidine-1-carboxylate |

2228048-37-9 | 5g |

$4475.0 | 2023-09-18 | ||

| Enamine | EN300-1882213-0.05g |

tert-butyl 3-[(1R)-1-amino-2-hydroxyethyl]piperidine-1-carboxylate |

2228048-37-9 | 0.05g |

$1296.0 | 2023-09-18 |

tert-butyl 3-(1R)-1-amino-2-hydroxyethylpiperidine-1-carboxylate 関連文献

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

2228048-37-9 (tert-butyl 3-(1R)-1-amino-2-hydroxyethylpiperidine-1-carboxylate) 関連製品

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 55290-64-7(Dimethipin)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬